(R)-9-Hydroxy Risperidone-d4
CAS No.:
Cat. No.: VC0205122
Molecular Formula: C₂₃H₂₃D₄FN₄O₃
Molecular Weight: 430.51
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₂₃H₂₃D₄FN₄O₃ |
---|---|
Molecular Weight | 430.51 |
Introduction
Chemical Identity and Properties
Molecular Structure
(R)-9-Hydroxy Risperidone-d4 has the molecular formula C23H23D4FN4O3 with a molecular weight of 430.51 g/mol . The compound contains four deuterium atoms in the 1,1,2,2-tetradeuterio positions of the ethyl chain connecting the piperidine ring to the pyrimidinone structure. Its CAS number is 1020719-55-4 .
Physical Characteristics
Physically, (R)-9-Hydroxy Risperidone-d4 presents as an off-white to light orange colored solid . The IUPAC name for this compound is (9R)-9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.
Pharmacological Mechanism
Receptor Interactions
The parent compound, Risperidone, and its metabolite 9-Hydroxy Risperidone function primarily as antagonists at both serotonin (5-HT2) and dopamine (D2) receptor systems in the brain . This dual receptor antagonism forms the basis of their antipsychotic efficacy while demonstrating a lower propensity to induce extrapyramidal adverse events compared to traditional antipsychotics .
Metabolic Pathways
Risperidone undergoes hydroxylation to form 9-hydroxyrisperidone, a process primarily catalyzed by the cytochrome P450 enzyme CYP2D6 . This metabolic pathway is subject to genetic polymorphism, similar to that observed with debrisoquine and dextromethorphan. In poor metabolizers (PM), the half-life of Risperidone extends to approximately 19 hours compared to just 3 hours in extensive metabolizers (EM) .
Enantiomeric Considerations
Research Applications
Analytical Standard
(R)-9-Hydroxy Risperidone-d4 serves primarily as an internal standard for the quantification of Paliperidone by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) methods . The deuterium labeling provides a compound that behaves nearly identically to the analyte during sample preparation and chromatographic separation but can be distinguished by its different mass-to-charge ratio in mass spectrometric detection.
Pharmacokinetic Studies
The compound is extensively used in pharmacokinetic investigations to accurately quantify Risperidone and its metabolites in biological samples. The deuterated analog allows for precise quantification even in complex matrices such as plasma, contributing significantly to understanding the pharmacokinetic profile of Risperidone in various patient populations .
Metabolic Investigations
Analytical Methodology
LC-MS/MS Applications
The application of (R)-9-Hydroxy Risperidone-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has significantly improved the accuracy and precision of quantitative analyses. Early detection methods for Risperidone and its metabolites relied on HPLC with ultraviolet (UV) or electrochemical detection, but mass spectrometric methods incorporating deuterated internal standards have demonstrated superior sensitivity and specificity .
Matrix Effect Assessment
The selection of appropriate internal standards is crucial for minimizing matrix effects in bioanalytical methods. The following table illustrates the impact of different internal standard choices on the consistency of analytical results:
Compound | A | B | ||
---|---|---|---|---|
Slopes CV (%) | Slope difference (%) | Slopes CV (%) | Slope difference (%) | |
Risperidone | 28.3 | 98.6 | 3.8 | 11.2 |
(+)9-hydroxyrisperidone | 2.1 | 5.1 | 2.1 | 5.1 |
(-)9-hydroxyrisperidone | 4.0 | 9.0 | 1.1 | 3.2 |
A - Internal standard for risperidone and (+)9-hydroxyrisperidone is deuterated (+)9-hydroxyrisperidone-d4, for (-)9-hydroxyrisperidone is deuterated (-)9-hydroxyrisperidone-d4
B - Internal standard for risperidone is R068808, for (+)9-hydroxyrisperidone is deuterated (+)9-hydroxyrisperidone-d4
Clinical Significance
Therapeutic Drug Monitoring
The development of sensitive analytical methods utilizing (R)-9-Hydroxy Risperidone-d4 has facilitated therapeutic drug monitoring of Risperidone and its active metabolites. Target concentration ranges for therapeutic monitoring are typically 4-30 ng/ml for Risperidone and 15-60 ng/ml for the sum of parent drug and 9-hydroxy metabolites (referred to as the 'active moiety') .
Pharmacogenetic Implications
The metabolism of Risperidone exhibits significant inter-individual variability due to genetic polymorphisms in CYP2D6. Despite these differences in metabolic rates between poor and extensive metabolizers, the half-life of the "active moiety" (Risperidone + 9-hydroxyrisperidone) remains approximately 20 hours in both groups, explaining the relatively consistent therapeutic efficacy despite pharmacokinetic variations .
Pediatric Applications
The validated analytical methods incorporating (R)-9-Hydroxy Risperidone-d4 have been successfully applied in population pharmacokinetic studies involving pediatric patients with pervasive developmental disorder (PDD) . These studies contribute valuable information regarding the safety, efficacy, and optimal dosing strategies for Risperidone in pediatric populations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume